Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)-
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Overview
Description
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is a derivative of pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- typically involves the chlorination of pyridazine derivatives. One common method involves the reaction of 3,6-dihydroxy pyridazine with phosphorus oxychloride in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 50°C, for several hours to ensure complete chlorination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar chlorination reactions but on a larger scale. The process would include steps like solvent extraction, washing, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
Pyridazine: The parent compound with two adjacent nitrogen atoms.
Pyrimidine: A similar six-membered ring with nitrogen atoms at positions 1 and 3.
Pyrazine: Another six-membered ring with nitrogen atoms at positions 1 and 4.
Uniqueness: Pyridazine, 3,6-dichloro-4-(1,1-dimethylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and the dimethylpropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
115885-67-1 |
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Molecular Formula |
C9H12Cl2N2 |
Molecular Weight |
219.11 g/mol |
IUPAC Name |
3,6-dichloro-4-(2-methylbutan-2-yl)pyridazine |
InChI |
InChI=1S/C9H12Cl2N2/c1-4-9(2,3)6-5-7(10)12-13-8(6)11/h5H,4H2,1-3H3 |
InChI Key |
MSMPBVJTMBQVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=NN=C1Cl)Cl |
Origin of Product |
United States |
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